molecular formula C26H20N2O3 B15012967 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B15012967
M. Wt: 408.4 g/mol
InChI Key: RARAKMITHXCMHA-OVVQPSECSA-N
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Description

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound that features a naphthalene moiety, an acetamido group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acetamido Intermediate: The initial step involves the reaction of naphthalene-1-yl acetic acid with an amine to form the acetamido intermediate.

    Formation of the Imino Intermediate: The acetamido intermediate is then reacted with formaldehyde to form the imino intermediate.

    Coupling with Benzoic Acid: The final step involves the coupling of the imino intermediate with benzoic acid under esterification conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of amines.

    Substitution: Substitution reactions can yield various substituted aromatic compounds.

Scientific Research Applications

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific structural features, such as the combination of a naphthalene moiety with an acetamido group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C26H20N2O3/c29-25(17-22-11-6-10-20-7-4-5-12-24(20)22)28-27-18-19-13-15-23(16-14-19)31-26(30)21-8-2-1-3-9-21/h1-16,18H,17H2,(H,28,29)/b27-18+

InChI Key

RARAKMITHXCMHA-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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